molecular formula C18H22N2OS B2438595 2-amino-N-(2-methylphenyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide CAS No. 667436-79-5

2-amino-N-(2-methylphenyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide

Cat. No.: B2438595
CAS No.: 667436-79-5
M. Wt: 314.45
InChI Key: UJLBSIVWJRLEIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-amino-N-(2-methylphenyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide is a useful research compound. Its molecular formula is C18H22N2OS and its molecular weight is 314.45. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary targets of 2-amino-N-(2-methylphenyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide are Bcr-Abl and histone deacetylase (HDAC) . Bcr-Abl is a fusion protein with tyrosine kinase activity, which plays a crucial role in the pathogenesis of chronic myeloid leukemia. HDAC is an enzyme that removes acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly .

Mode of Action

This compound acts as a dual inhibitor, blocking the activity of both Bcr-Abl and HDAC . By inhibiting Bcr-Abl, it prevents the phosphorylation of proteins involved in cell signaling pathways, thereby disrupting the proliferation of cancer cells. By inhibiting HDAC, it increases the acetylation of histones, leading to a more relaxed chromatin structure and promoting the transcription of tumor suppressor genes .

Biochemical Pathways

The inhibition of Bcr-Abl and HDAC affects multiple biochemical pathways. The Bcr-Abl pathway is involved in cell proliferation, and its inhibition can lead to the arrest of cell growth. The HDAC pathway is involved in gene expression, and its inhibition can lead to the reactivation of silenced tumor suppressor genes .

Pharmacokinetics

Its metabolism and excretion would depend on its chemical structure and the enzymes present in the body .

Result of Action

The dual inhibition of Bcr-Abl and HDAC by this compound results in potent antiproliferative activities against human leukemia cell line K562 and prostate cancer cell line DU145 . This suggests that the compound could have potential therapeutic applications in the treatment of these cancers.

Properties

IUPAC Name

2-amino-N-(2-methylphenyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2OS/c1-12-8-6-7-10-14(12)20-18(21)16-13-9-4-2-3-5-11-15(13)22-17(16)19/h6-8,10H,2-5,9,11,19H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJLBSIVWJRLEIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=C(SC3=C2CCCCCC3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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